Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Description
Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound may interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets in a similar manner, altering their optical properties.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, for instance, are known to act as antimetabolites in these reactions . The downstream effects of this interaction could include disruption of DNA and RNA synthesis, as these processes rely on the normal function of purine metabolism.
Result of Action
Given the compound’s potential role as an antimetabolite in purine biochemical reactions , it could potentially disrupt the synthesis of DNA and RNA, leading to effects on cell growth and division.
Properties
IUPAC Name |
ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-4-27-18(25)16-12-22-24-10-9-14(11-17(16)24)23-19(26)20(2,3)28-15-7-5-13(21)6-8-15/h5-12H,4H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZAQDUKVQRJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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